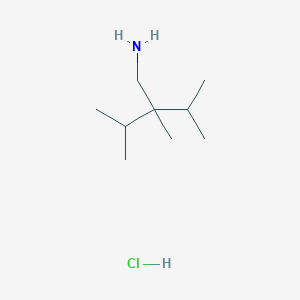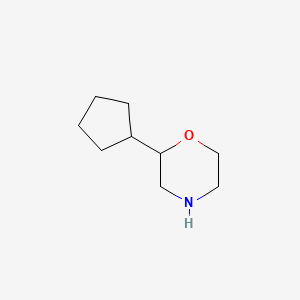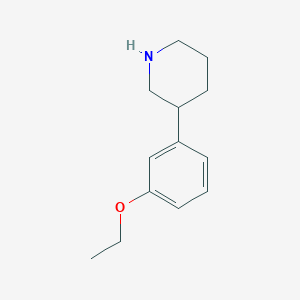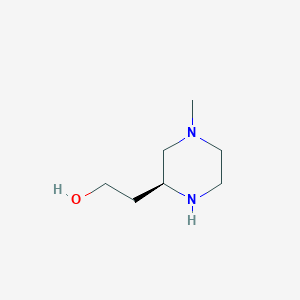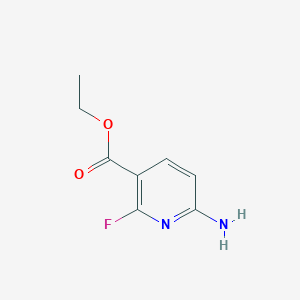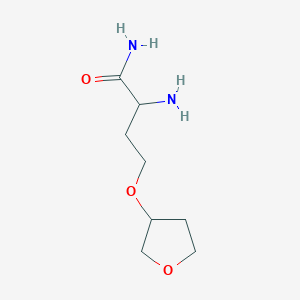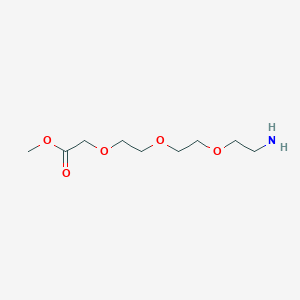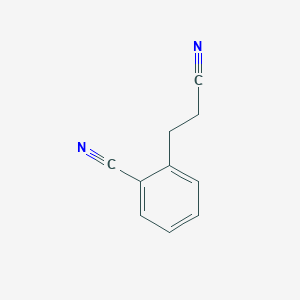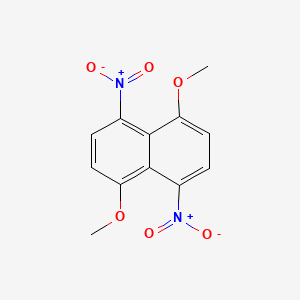
Methyl 3-(aminomethyl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(aminomethyl)hexanoate is an organic compound with the molecular formula C8H17NO2 It is a methyl ester derivative of 3-(aminomethyl)hexanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(aminomethyl)hexanoate can be synthesized through several methods. One common approach involves the reaction of 3-(aminomethyl)hexanoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires refluxing the mixture to achieve the desired product.
Another method involves the use of isovaleraldehyde, which is condensed with a cyanide source to form an intermediate compound. This intermediate is then decarboxylated and hydrolyzed to form the desired methyl ester . The reaction conditions often involve the use of hydrocarbon solvents such as toluene or hexane and may require azeotropic removal of water .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(aminomethyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Methyl 3-(aminomethyl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 3-(aminomethyl)hexanoate involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl hexanoate: A related ester with a similar structure but lacking the aminomethyl group.
Ethyl 3-(aminomethyl)hexanoate: An ester with an ethyl group instead of a methyl group.
3-(aminomethyl)hexanoic acid: The parent acid from which the ester is derived.
Uniqueness
Methyl 3-(aminomethyl)hexanoate is unique due to the presence of both an ester and an aminomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
methyl 3-(aminomethyl)hexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-7(6-9)5-8(10)11-2/h7H,3-6,9H2,1-2H3 |
InChIキー |
WANMCLCPYGQCEC-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(=O)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


